Bienvenue dans la boutique en ligne BenchChem!

Abiraterone Acetate

CYP17A1 inhibition Enzyme kinetics Androgen biosynthesis

Abiraterone acetate (CAS 154229-18-2) is the definitive CYP17A1 inhibitor for prostate cancer research requiring clinical translatability. Its unique hydroxylase-preferring selectivity (1.7‑fold) recapitulates mineralocorticoid excess and progesterone elevation observed clinically—unlike lyase-selective agents (orteronel, galeterone). Irreversible binding sustains inhibition beyond plasma drug levels, ideal for chronic dosing studies. >4000‑fold selectivity over aromatase minimizes off‑target effects. Validated by Phase III survival benefit (14.8 vs 10.9 months), it is the reference standard for mCRPC preclinical studies. Order ≥99% purity material.

Molecular Formula C26H33NO2
Molecular Weight 391.5 g/mol
CAS No. 154229-18-2
Cat. No. B193200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbiraterone Acetate
CAS154229-18-2
Synonyms17-(3-pyridyl)-5,16-androstadien-3beta-acetate
abiraterone acetate
CB 7630
CB-7630
CB7630
Zytiga
Molecular FormulaC26H33NO2
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C
InChIInChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1
InChIKeyUVIQSJCZCSLXRZ-UBUQANBQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Abiraterone Acetate (CAS 154229-18-2): Steroidal CYP17A1 Inhibitor Prodrug for Prostate Cancer Research


Abiraterone acetate (CAS 154229-18-2) is a steroidal prodrug that undergoes in vivo conversion to abiraterone, an irreversible inhibitor of cytochrome P450 17A1 (CYP17A1) [1]. This enzyme catalyzes two sequential reactions in androgen biosynthesis: 17α-hydroxylase and 17,20-lyase activities. As an acetate ester prodrug, abiraterone acetate demonstrates enhanced oral bioavailability compared to the parent abiraterone molecule [2]. The compound is FDA-approved for the treatment of metastatic castration-resistant prostate cancer (mCRPC) and is extensively utilized in preclinical and clinical research focused on androgen biosynthesis inhibition [3].

Why Abiraterone Acetate (CAS 154229-18-2) Cannot Be Substituted with Alternative CYP17A1 Inhibitors


CYP17A1 inhibitors exhibit markedly divergent selectivity profiles for the enzyme's dual catalytic functions (17α-hydroxylase versus 17,20-lyase), which directly impacts downstream steroidogenic pathways and clinical safety profiles [1]. Abiraterone acetate demonstrates a unique hydroxylase-preferring selectivity (1.7-fold) that distinguishes it from lyase-selective agents like galeterone (3-fold lyase selectivity) and orteronel (>1000-fold lyase selectivity) [2]. These mechanistic differences translate into distinct patterns of mineralocorticoid precursor accumulation, cortisol suppression, and clinical requirements for concomitant prednisone administration [3]. Furthermore, abiraterone's irreversible binding mechanism contrasts with the reversible inhibition exhibited by ketoconazole and orteronel, affecting duration of action and resistance development profiles [4]. Consequently, in-class CYP17A1 inhibitors are not interchangeable in research or therapeutic contexts.

Quantitative Differentiation Evidence: Abiraterone Acetate (CAS 154229-18-2) vs. Comparator CYP17A1 Inhibitors


CYP17A1 Inhibitory Potency: Abiraterone vs. Ketoconazole Ki Comparison

Abiraterone demonstrates significantly greater CYP17A1 inhibitory potency compared to the first-generation antifungal agent ketoconazole, which was previously used off-label for androgen suppression. In head-to-head enzyme kinetic analysis using yeast microsomes expressing human CYP17A1, abiraterone exhibited a Ki value of 27 nM for 17α-hydroxylase activity, representing approximately 3.6-fold greater potency than ketoconazole (Ki = 98 nM) [1]. This potency advantage supports abiraterone's superior clinical efficacy and reduced dosing requirements relative to ketoconazole [2].

CYP17A1 inhibition Enzyme kinetics Androgen biosynthesis Prostate cancer

CYP17A1 Dual Activity Selectivity Profile: Abiraterone vs. Galeterone vs. Orteronel

CYP17A1 inhibitors exhibit distinct selectivity profiles for the enzyme's two catalytic activities, which dictates downstream steroidogenic consequences. Abiraterone demonstrates a hydroxylase-preferring selectivity profile, inhibiting 17α-hydroxylase 1.7-fold more potently than 17,20-lyase [1]. This contrasts with galeterone, which shows 3-fold selectivity for lyase over hydroxylase, and orteronel, which is a highly lyase-selective inhibitor (>1000-fold selectivity) . The hydroxylase-preferring profile of abiraterone results in significant progesterone accumulation (293-fold elevation at 1 μM) as a biomarker of target engagement, whereas lyase-selective inhibitors produce different steroid precursor profiles [2].

CYP17A1 selectivity Hydroxylase/lyase inhibition Steroidogenesis Mineralocorticoid excess

Downstream Steroidogenic Impact: Progesterone Accumulation and Cortisol Suppression

In a cell-based steroidogenesis assay using H295R adrenocortical carcinoma cells, abiraterone produced distinct downstream steroid profile alterations compared to other CYP17A1 inhibitors. At 1 μM concentration, abiraterone increased progesterone levels 293-fold relative to control, providing direct evidence of 17α-hydroxylase blockade [1]. Concurrently, abiraterone suppressed cortisol production by 91%, while galeterone produced only a 14% cortisol reduction [2]. Ketoconazole and orteronel demonstrated cortisol suppression of 94% and 70%, respectively [3]. All four inhibitors suppressed testosterone synthesis ≥94% at 1 μM, confirming that lyase inhibition is conserved across compounds [4].

Steroidogenesis Progesterone Cortisol Biomarker H295R cells

Clinical Survival Benefit: Abiraterone Acetate Phase III Overall Survival Data

In a placebo-controlled Phase III trial (COU-AA-301) in patients with metastatic castration-resistant prostate cancer who had previously received docetaxel, abiraterone acetate plus prednisone demonstrated a statistically significant overall survival benefit compared to placebo plus prednisone [1]. Median overall survival was 14.8 months in the abiraterone acetate group versus 10.9 months in the placebo group, representing a 3.9-month (35.8%) prolongation [2]. PSA response rate (≥50% decline) was 29% for abiraterone acetate versus 6% for placebo [3]. This survival benefit established abiraterone acetate as a regulatory-approved standard-of-care and provides a validated clinical benchmark against which comparator compounds must be evaluated.

Overall survival Phase III clinical trial mCRPC Post-docetaxel Placebo-controlled

Irreversible Binding Mechanism: Abiraterone vs. Reversible Inhibitors

Abiraterone binds irreversibly to CYP17A1, forming a covalent complex with the heme iron that results in sustained enzyme inhibition even after compound clearance [1]. This contrasts with the reversible inhibition exhibited by ketoconazole (Ki = 98 nM, reversible binding) and orteronel (reversible, non-steroidal inhibitor) [2]. Kinetic studies demonstrate that abiraterone exhibits mixed competitive-noncompetitive inhibition, whereas structurally distinct analogs can show primarily noncompetitive inhibition patterns [3]. The irreversible binding mechanism may contribute to abiraterone's prolonged pharmacodynamic effect and may influence resistance mechanisms that develop during long-term therapy, a factor relevant for chronic preclinical models [4].

Irreversible inhibition CYP17A1 Binding kinetics Mechanism of action Resistance

Off-Target CYP Selectivity Profile: CYP17A1 vs. Aromatase and 5α-Reductase

Abiraterone (the active metabolite of abiraterone acetate) demonstrates high selectivity for CYP17A1 over related steroidogenic enzymes. In recombinant enzyme assays, abiraterone exhibited IC50 values of >20 μM for aromatase (CYP19A1) and >50 μM for 5α-reductase, corresponding to >4000-fold and >10000-fold selectivity, respectively, relative to its CYP17A1 hydroxylase IC50 of 4 nM [1]. This selectivity profile ensures that androgen biosynthesis suppression occurs without significant interference with estrogen synthesis (aromatase) or dihydrotestosterone conversion (5α-reductase) . In contrast, ketoconazole exhibits broader CYP inhibition including CYP3A4, CYP2C9, and CYP2D6, contributing to its less favorable drug interaction profile [2].

CYP selectivity Off-target activity Aromatase 5α-reductase Steroidogenic enzymes

Optimal Research Application Scenarios for Abiraterone Acetate (CAS 154229-18-2) Based on Quantitative Evidence


Preclinical Studies Requiring Validated Hydroxylase/Lyase Dual Inhibition with Clinical Survival Correlation

Abiraterone acetate is the preferred CYP17A1 inhibitor for preclinical prostate cancer studies where correlation to established clinical survival benefit is essential. The compound's Phase III overall survival advantage (14.8 vs. 10.9 months, 35.8% prolongation) [7] provides a validated clinical benchmark absent for investigational comparators such as orteronel, which failed to meet its overall survival endpoint in Phase III [8]. This makes abiraterone acetate the appropriate reference standard for studies evaluating novel androgen biosynthesis inhibitors or combination strategies intended for clinical translation in mCRPC.

Studies Investigating Hydroxylase-Dependent Mineralocorticoid Excess and Progesterone Pharmacodynamics

Abiraterone acetate's hydroxylase-preferring selectivity (1.7-fold) [7] produces a unique 293-fold progesterone elevation at 1 μM [8], making it the optimal tool for investigating mineralocorticoid excess mechanisms and progesterone as a pharmacodynamic biomarker of CYP17A1 hydroxylase blockade. In contrast, lyase-selective inhibitors like galeterone (3-fold lyase selectivity) and orteronel (>1000-fold lyase selectivity) produce different steroid precursor profiles . Researchers studying the relationship between CYP17A1 inhibition and downstream mineralocorticoid pathway activation should select abiraterone acetate to recapitulate the clinically observed mineralocorticoid excess syndrome.

Long-Term In Vivo Studies Requiring Sustained Target Engagement via Irreversible Inhibition

Abiraterone acetate's irreversible CYP17A1 binding mechanism [7] provides sustained enzyme inhibition that outlasts plasma drug concentrations, a characteristic not shared by reversible inhibitors such as ketoconazole and orteronel. This mechanistic property is particularly valuable for chronic dosing studies where stable target suppression is required despite fluctuating drug levels. Additionally, the irreversible binding mode has been implicated in specific resistance mechanisms that emerge during long-term therapy [8], making abiraterone acetate the appropriate compound for chronic preclinical models designed to study adaptive resistance to androgen biosynthesis inhibition.

Off-Target-Controlled Studies Requiring CYP17A1-Specific Androgen Suppression

Abiraterone (active metabolite) demonstrates >4000-fold selectivity for CYP17A1 over aromatase (IC50 >20 μM vs. 0.004 μM) and >10000-fold selectivity over 5α-reductase (IC50 >50 μM) [7]. This high selectivity profile makes abiraterone acetate suitable for mechanistic studies where confounding effects on estrogen biosynthesis (aromatase) or dihydrotestosterone conversion (5α-reductase) must be minimized. In contrast, broader CYP inhibitors like ketoconazole exhibit significant off-target activity across multiple CYP isoforms [8], which can complicate interpretation of androgen signaling experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abiraterone Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.